molecular formula C11H13FN4O3 B14759815 (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol

(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol

Cat. No.: B14759815
M. Wt: 268.24 g/mol
InChI Key: AXVPEELMXKIERV-YRCORFKGSA-N
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Description

(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multi-step organic synthesis. The process may include:

    Starting Materials: The synthesis often begins with a suitable sugar derivative and a purine base.

    Fluorination: Introduction of the fluorine atom at the desired position using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Glycosylation: Coupling the fluorinated sugar with the purine base under acidic or basic conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic route to improve yield and scalability. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to increase efficiency and safety.

    Green Chemistry: Employing environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced under specific conditions to modify the purine base or sugar moiety.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the mechanisms of nucleoside analogs and their interactions with enzymes and nucleic acids.

Medicine

In medicine, nucleoside analogs are often investigated for their potential as antiviral or anticancer agents. They can inhibit viral replication or interfere with DNA synthesis in cancer cells.

Industry

In the pharmaceutical industry, this compound may be used in the development of new drugs or as a reference standard in analytical methods.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids. Once incorporated, it can:

    Inhibit Enzymes: Inhibit enzymes involved in DNA or RNA synthesis.

    Cause Chain Termination: Cause premature termination of nucleic acid chains, preventing replication or transcription.

    Induce Mutations: Induce mutations that can lead to cell death or inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

    2’-Fluoro-2’-deoxyadenosine: Another fluorinated nucleoside analog with antiviral properties.

    6-Methylpurine: A purine analog used in cancer research.

    2’-Deoxy-2’-fluorouridine: A fluorinated nucleoside analog with anticancer activity.

Uniqueness

(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a methyl group. This combination can result in distinct biological activity and pharmacokinetic properties compared to other nucleoside analogs.

Conclusion

This compound is a versatile compound with significant potential in scientific research and medicine. Its unique structure allows for a variety of chemical reactions and applications, making it a valuable tool in the development of new therapeutic agents.

Properties

Molecular Formula

C11H13FN4O3

Molecular Weight

268.24 g/mol

IUPAC Name

(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol

InChI

InChI=1S/C11H13FN4O3/c1-5-8-10(14-3-13-5)16(4-15-8)11-7(12)9(18)6(2-17)19-11/h3-4,6-7,9,11,17-18H,2H2,1H3/t6-,7+,9-,11-/m1/s1

InChI Key

AXVPEELMXKIERV-YRCORFKGSA-N

Isomeric SMILES

CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F

Canonical SMILES

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F

Origin of Product

United States

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